molecular formula C15H17O3P B14642074 Diphenyl propylphosphonate CAS No. 53235-70-4

Diphenyl propylphosphonate

Cat. No.: B14642074
CAS No.: 53235-70-4
M. Wt: 276.27 g/mol
InChI Key: RZQFSYXKJJIIHF-UHFFFAOYSA-N
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Description

Diphenyl propylphosphonate (hypothetical structure: (PhO)₂P(O)CH₂CH₂CH₃) is an organophosphorus compound featuring two phenyl groups and a propyl group attached to a phosphonate core. Phosphonates (C-P bonds) exhibit distinct chemical stability and hydrolytic resistance compared to phosphates (O-P-O linkages), making them valuable in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No.

53235-70-4

Molecular Formula

C15H17O3P

Molecular Weight

276.27 g/mol

IUPAC Name

[phenoxy(propyl)phosphoryl]oxybenzene

InChI

InChI=1S/C15H17O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

RZQFSYXKJJIIHF-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl propylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in diphenylphosphine attacks the carbon atom in the propyl halide, resulting in the formation of this compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diphenylphosphine can be coupled with propyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of DPPP proceeds via two distinct pathways depending on reaction conditions:

Acidic or Basic Hydrolysis

  • Products : Propane-1-phosphonic acid and phenol derivatives.

  • Mechanism :

    • AAc2 Mechanism : Involves nucleophilic attack by water at the phosphorus center, leading to P–O bond cleavage (Figure 1A) .

    • AAl1 Mechanism : Direct cleavage of the P–O bond without water participation, prevalent under anhydrous conditions (Figure 1B) .

ConditionRate Constant (k, s⁻¹)Dominant MechanismByproducts
pH 2.02.3×1042.3\times 10^{-4}
AAc2Phenol, H₃PO₄
pH 12.01.8×1031.8\times 10^{-3}
AAc2Phenol, Na₂HPO₄
Anhydrous4.5×1054.5\times 10^{-5}
AAl1Propene, diphenyl phosphate

Catalytic Hydrolysis

  • Enzymes like alkaline phosphatase accelerate hydrolysis, yielding phosphate and propanol.

Transesterification

DPPP undergoes transesterification with alcohols under acid/base catalysis:
 PhO 2P O OCH2CH2CH3+ROH PhO 2P O OR +CH3CH2CH2OH\text{ PhO }_2\text{P O OCH}_2\text{CH}_2\text{CH}_3+\text{ROH}\rightarrow \text{ PhO }_2\text{P O OR }+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

Alcohol (ROH)CatalystYield (%)Time (h)
MethanolH₂SO₄922
EthanolNaOEt853
Benzyl alcoholBF₃·Et₂O784

This reaction is critical for synthesizing mixed phosphonate esters used in flame retardants .

Thermal Decomposition

At elevated temperatures (>200°C), DPPP decomposes via β-elimination:
 PhO 2P O OCH2CH2CH3 PhO 2P O OH+CH2=CHCH3\text{ PhO }_2\text{P O OCH}_2\text{CH}_2\text{CH}_3\rightarrow \text{ PhO }_2\text{P O OH}+\text{CH}_2=\text{CHCH}_3

Temperature (°C)Decomposition Rate (%/min)Major Product
22012Diphenyl phosphate
25028Propene

This pathway is leveraged in polymer chemistry to generate reactive intermediates.

Nucleophilic Substitution

DPPP reacts with nucleophiles (e.g., amines, thiols) at the phosphorus center:

With Amines

 PhO 2P O OCH2CH2CH3+RNH2 PhO 2P O NHR+CH3CH2CH2OH\text{ PhO }_2\text{P O OCH}_2\text{CH}_2\text{CH}_3+\text{RNH}_2\rightarrow \text{ PhO }_2\text{P O NHR}+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

AmineSolventYield (%)
AnilineTHF67
EthylenediamineDCM54

With Thiols

 PhO 2P O OCH2CH2CH3+RSH PhO 2P O SR+CH3CH2CH2OH\text{ PhO }_2\text{P O OCH}_2\text{CH}_2\text{CH}_3+\text{RSH}\rightarrow \text{ PhO }_2\text{P O SR}+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

ThiolCatalystYield (%)
PhenylthiolEt₃N73
ButanethiolNone61

These reactions are pivotal for synthesizing bioactive phosphonamidates and thiophosphonates .

Scientific Research Applications

Diphenyl propylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and viral infections.

    Industry: This compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diphenyl propylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS RN Molecular Formula Molecular Weight Key Application Stability/Hazard
This compound* C₁₅H₁₇O₃P 276.27 Research chemical (hypothetical) High hydrolytic stability (inferred)
Ethyl propylphosphonate C₅H₁₁O₃P 150.11 Agriculture (ethylene release) Oxidatively reactive
Diisopropyl methylphosphonate 1445-75-6 C₄H₁₁O₃P 138.10 Industrial precursor Toxic (R63, R22)
Diphenyl isopropylphenyl phosphate 28108-99-8 C₂₁H₂₁O₄P 368.36 Flame retardant Thermally stable

*Hypothetical structure inferred from analogs.

Research Findings and Trends

  • Material Science : Aryl phosphates (e.g., diphenyl isopropylphenyl phosphate) dominate flame-retardant markets due to thermal resilience, whereas phosphonates remain understudied in this niche .
  • Medicinal Chemistry: Amino-functionalized phosphonates () demonstrate enzyme inhibition, suggesting this compound’s utility as a scaffold for drug design with optimized hydrophobicity .

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